molecular formula C10H20F6N2O5S2 B1599680 Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide CAS No. 464927-84-2

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1599680
CAS No.: 464927-84-2
M. Wt: 426.4 g/mol
InChI Key: WUFQNPMBKMKEHN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in the development of polymeric gel electrolyte systems. This compound interacts with various enzymes and proteins, facilitating the mobility of magnesium ions. The nature of these interactions involves the stabilization of ionic species and the enhancement of ion transport properties . The high solubility of this compound in carbon dioxide further enhances its utility in biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stabilize ionic species and enhance ion transport can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns . These effects are particularly relevant in the context of developing advanced electrolyte systems for biochemical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, including enzymes and proteins. The compound exerts its effects through the stabilization of ionic species and the enhancement of ion transport properties. This can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound’s high solubility in carbon dioxide allows it to interact with various biomolecules, further influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can have different biochemical effects . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance ion transport and stabilize ionic species, leading to beneficial biochemical effects. At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and alterations in cellular metabolism . Threshold effects have been observed, indicating that the compound’s biochemical effects are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to stabilize ionic species and enhance ion transport can influence metabolic flux and metabolite levels . Additionally, the compound’s high solubility in carbon dioxide allows it to participate in carbon dioxide-related metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to stabilize ionic species and enhance ion transport can influence its localization and accumulation within specific cellular compartments . These interactions are critical for the compound’s biochemical effects and its utility in developing advanced electrolyte systems.

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound’s ability to stabilize ionic species and enhance ion transport can direct it to specific compartments or organelles within the cell . These localization patterns are essential for the compound’s biochemical activity and its role in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is typically synthesized through organic synthesis methods. One common approach involves the reaction of sulfuryl chloride with the corresponding amine compound . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar organic reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as sulfuryl chloride, various amines, and reducing agents like lithium aluminum hydride. The conditions often include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted ammonium salts, oxidized derivatives, and reduced amine compounds .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFQNPMBKMKEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467450
Record name bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464927-84-2
Record name bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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